molecular formula C14H28N6O7P2 B585407 Adefovir-d4 Phosphate Triethylamine Salt CAS No. 1346603-65-3

Adefovir-d4 Phosphate Triethylamine Salt

Cat. No.: B585407
CAS No.: 1346603-65-3
M. Wt: 458.385
InChI Key: PRJUZHMINXEXPO-PBCJVBLFSA-N
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Description

Adefovir-d4 Phosphate Triethylamine Salt is a biochemical compound primarily used in proteomics research. It is a deuterated analog of Adefovir, which is a nucleotide analog reverse transcriptase inhibitor. The compound is characterized by its molecular formula C8H9D4N5O7P2•xC6H15N and a molecular weight of 357.19 .

Preparation Methods

The synthesis of Adefovir-d4 Phosphate Triethylamine Salt involves multiple steps, starting with the preparation of the deuterated analog of Adefovir. The synthetic route typically includes the following steps:

    Deuteration: Introduction of deuterium atoms into the Adefovir molecule.

    Phosphorylation: Addition of phosphate groups to the deuterated Adefovir.

    Salt Formation: Reaction with triethylamine to form the triethylamine salt.

The reaction conditions for these steps often involve the use of specific reagents and catalysts to ensure high yield and purity. Industrial production methods may include large-scale synthesis using automated reactors and purification systems to meet research-grade standards .

Chemical Reactions Analysis

Adefovir-d4 Phosphate Triethylamine Salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where specific groups are replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like halides. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Adefovir-d4 Phosphate Triethylamine Salt has a wide range of scientific research applications, including:

    Chemistry: Used as a reference standard in mass spectrometry for the quantification of Adefovir and its metabolites.

    Biology: Employed in studies involving nucleotide analogs and their interactions with biological molecules.

    Medicine: Utilized in research on antiviral drugs, particularly those targeting hepatitis B virus.

    Industry: Applied in the development of new pharmaceuticals and diagnostic tools.

Mechanism of Action

The mechanism of action of Adefovir-d4 Phosphate Triethylamine Salt involves its conversion to Adefovir diphosphate, which inhibits viral DNA polymerase by competing with natural substrates. This inhibition prevents the replication of viral DNA, thereby exerting its antiviral effects. The molecular targets include the viral DNA polymerase and reverse transcriptase enzymes .

Comparison with Similar Compounds

Adefovir-d4 Phosphate Triethylamine Salt is unique due to its deuterated nature, which provides enhanced stability and allows for more precise quantification in research applications. Similar compounds include:

In comparison, this compound offers advantages in research settings due to its isotopic labeling, which aids in the accurate measurement and analysis of metabolic pathways.

Properties

CAS No.

1346603-65-3

Molecular Formula

C14H28N6O7P2

Molecular Weight

458.385

IUPAC Name

[2-(6-aminopurin-9-yl)-1,1,2,2-tetradeuterioethoxy]methyl-phosphonooxyphosphinic acid;N,N-diethylethanamine

InChI

InChI=1S/C8H13N5O7P2.C6H15N/c9-7-6-8(11-3-10-7)13(4-12-6)1-2-19-5-21(14,15)20-22(16,17)18;1-4-7(5-2)6-3/h3-4H,1-2,5H2,(H,14,15)(H2,9,10,11)(H2,16,17,18);4-6H2,1-3H3/i1D2,2D2;

InChI Key

PRJUZHMINXEXPO-PBCJVBLFSA-N

SMILES

CCN(CC)CC.C1=NC2=C(C(=N1)N)N=CN2CCOCP(=O)(O)OP(=O)(O)O

Synonyms

P’-[[2-(6-Amino-9H-purin-9-yl)ethoxy-d4]methyl]isohypophosphoric Acid Triethylamine Salt;  [[2-(6-Amino-9H-purin-9-yl)ethoxy-d4]methyl]isohypophosphoric Acid Triethylamine Salt;  Adefovir-d4 Diphosphate Triethylamine Salt;  ADV-DP-d4; 

Origin of Product

United States

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